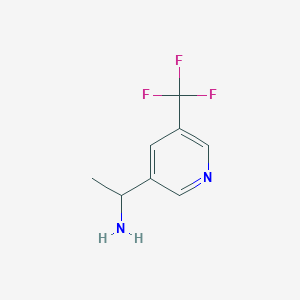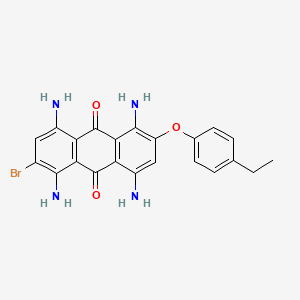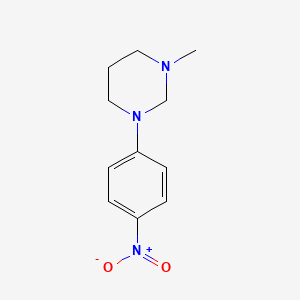
1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine is a heterocyclic compound that belongs to the class of hexahydropyrimidines. These compounds are known for their diverse biological activities, including antitumor, cytotoxic, antibacterial, antiviral, and nootropic properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine typically involves the reaction of ethyl benzoylacetate with formaldehyde and primary amines. The reaction is carried out in boiling pyridine or methanol . The general reaction scheme is as follows:
- Ethyl benzoylacetate reacts with 33% aqueous formaldehyde and 25.2% aqueous methylamine in boiling methanol.
- The reaction mixture is heated for several hours to yield the desired hexahydropyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions: 1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hexahydropyrimidine derivatives.
科学研究应用
1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its antitumor and cytotoxic activities, making it a candidate for cancer research.
Industry: Utilized in the development of new materials with specific properties, such as nootropic agents.
作用机制
The mechanism of action of 1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to DNA repair, cell cycle progression, and apoptosis, contributing to its antitumor and cytotoxic effects.
相似化合物的比较
1,3-Dimethylhexahydropyrimidine: Similar structure but lacks the nitrophenyl group.
1,3-Dibutylhexahydropyrimidine: Contains butyl groups instead of methyl and nitrophenyl groups.
1,2,3,4-Tetrahydropyridine Derivatives: Similar biological activities but different structural framework.
Uniqueness: 1-Methyl-3-(4-nitrophenyl)hexahydropyrimidine is unique due to the presence of the nitrophenyl group, which enhances its reactivity and potential applications in various fields. This structural feature distinguishes it from other hexahydropyrimidine derivatives and contributes to its diverse biological activities.
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
1-methyl-3-(4-nitrophenyl)-1,3-diazinane |
InChI |
InChI=1S/C11H15N3O2/c1-12-7-2-8-13(9-12)10-3-5-11(6-4-10)14(15)16/h3-6H,2,7-9H2,1H3 |
InChI 键 |
NHYBCGDNWOUMQS-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
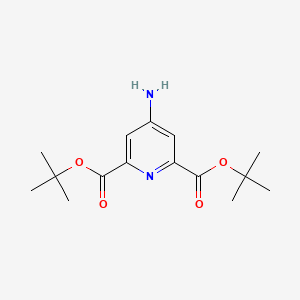

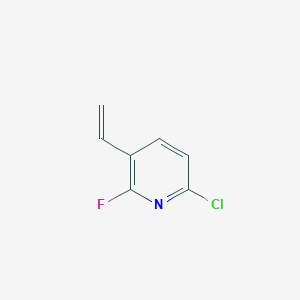
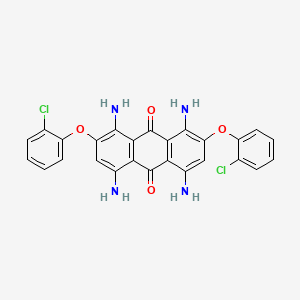
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)


